molecular formula C22H30N2O2 B14310238 N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea CAS No. 112674-19-8

N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea

Cat. No.: B14310238
CAS No.: 112674-19-8
M. Wt: 354.5 g/mol
InChI Key: DAYIRFYEKKNQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, including polymer stabilization and as an intermediate in pharmaceutical synthesis. The compound’s structure features a urea linkage between a phenyl group and a 3,5-di-tert-butyl-4-hydroxyphenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl chloride with phenylurea under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl and tert-butyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and related oxidation products.

    Reduction: Amines and related reduction products.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of plastics and rubbers.

    Biology: Investigated for its potential protective effects against oxidative stress in biological systems.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic benefits.

    Industry: Utilized in the stabilization of lubricants, fuels, and other industrial products to enhance their shelf life and performance.

Mechanism of Action

The antioxidant activity of N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components from oxidative stress. The molecular targets include enzymes and proteins involved in oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butyl-4-hydroxyanisole
  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid
  • Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)

Uniqueness

N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea stands out due to its unique urea linkage, which imparts distinct chemical and physical properties compared to other antioxidants. This linkage enhances its stability and effectiveness in various applications, making it a valuable compound in both research and industrial contexts.

Properties

CAS No.

112674-19-8

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-3-phenylurea

InChI

InChI=1S/C22H30N2O2/c1-21(2,3)17-12-15(13-18(19(17)25)22(4,5)6)14-23-20(26)24-16-10-8-7-9-11-16/h7-13,25H,14H2,1-6H3,(H2,23,24,26)

InChI Key

DAYIRFYEKKNQIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.